molecular formula C10H16N5O12P3S B099502 2'-Deoxy-6-thioguanosine 5'-triphosphate CAS No. 17660-38-7

2'-Deoxy-6-thioguanosine 5'-triphosphate

Cat. No.: B099502
CAS No.: 17660-38-7
M. Wt: 523.25 g/mol
InChI Key: BXZRFHUVVWIHMV-KVQBGUIXSA-N
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Description

2'-Deoxy-6-thioguanosine 5'-triphosphate (s 6 dGTP) is a metabolically active nucleotide analog of deoxyguanosine triphosphate (dGTP) that serves as a critical tool for studying nucleic acid biochemistry and mechanisms of anticancer agents. This thioguanine derivative is efficiently recognized and incorporated by various DNA polymerases, including DNA polymerase alpha, delta, and gamma, in place of the natural nucleotide dGTP, thereby supporting the elongation of DNA chains in vitro . The incorporated 6-thioguanine base in the DNA backbone exhibits a characteristic UV absorption peak at 342 nm and can be selectively bound to organomercurial columns, providing a handle for the specific isolation and analysis of synthesized DNA products . In cancer research, s 6 dGTP is investigated as a cytotoxic metabolite of the chemotherapeutic drug 6-thioguanine . Once incorporated into DNA during replication, the thioguanine-modified DNA disrupts normal nucleic acid synthesis and function, which contributes to the cytotoxic effects observed in leukemia and other cancer cells . Furthermore, nucleoside analogs related to s 6 dGTP, such as 6-thio-2’-deoxyguanosine (6-thio-dG), have been identified as substrates for telomerase and are incorporated into newly synthesized telomeres, leading to telomere dysfunction and cell death in telomerase-positive cancer cells . This makes s 6 dGTP a valuable compound for probing the biochemical pathways of thiopurine drugs and for developing novel anti-telomerase cancer therapies. Its applications extend to in vitro transcription studies, mutagenesis, and photocrosslinking experiments, underlining its versatility in biochemical research .

Properties

CAS No.

17660-38-7

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31)/t4-,5+,6+/m0/s1

InChI Key

BXZRFHUVVWIHMV-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Other CAS No.

17660-38-7

Synonyms

2'-deoxy-6-thioguanosine 5'-triphosphate
beta-2'-deoxy-6-thioguanylate

Origin of Product

United States

Scientific Research Applications

DNA Synthesis

S6dGTP serves as a substrate for several DNA polymerases, facilitating DNA synthesis in vitro. Research indicates that it can effectively substitute for deoxyguanylate (dGTP) in DNA synthesis reactions catalyzed by human DNA polymerases such as alpha, delta, and gamma. The incorporation of S6dGTP into DNA chains has been shown to support further elongation, making it a valuable tool for studying DNA replication and repair mechanisms.

  • Efficiency : S6dGTP has comparable Km values to dGTP for various polymerases, indicating similar affinity. However, the maximum velocity (Vmax) of S6dGTP incorporation is typically lower by 25-50% compared to dGTP .
  • Misincorporation : At higher concentrations, S6dGTP can stimulate primer elongation even in the absence of dATP, suggesting potential misincorporation at sites of thiobase pairing during DNA synthesis .

Telomere Modification

S6dGTP is also recognized for its role as a substrate for telomerase, an enzyme critical for maintaining telomere length in cancer cells. The incorporation of S6dGTP into telomeres can lead to modifications that may affect telomere stability and function.

  • Telomerase Activity : The modified nucleotide is incorporated into newly synthesized telomeres, potentially leading to telomere dysfunction in cells expressing telomerase . This property is particularly relevant in cancer research, where telomere maintenance is crucial for tumor cell proliferation.

Anticancer Therapeutics

The compound's relationship with thiopurines—antileukemia agents such as 6-thioguanine—highlights its significance in cancer treatment. S6dGTP is a key metabolite in the mechanism of action of these drugs.

  • NUDT15 Hydrolysis : Research indicates that the enzyme NUDT15 hydrolyzes S6dGTP, thereby influencing the efficacy of thiopurine treatments. Variants of NUDT15 have been associated with altered sensitivity to thiopurines, affecting therapeutic outcomes in patients .
  • Incorporation into DNA : The incorporation rate of S6dGTP into DNA is relatively low (0.01% to 0.1% substitution for canonical guanine), which minimizes toxicity and mutagenicity while still allowing for therapeutic effects .

Research and Development Applications

S6dGTP's unique properties make it suitable for various research applications beyond traditional DNA synthesis:

  • Aptamer Development : Its modified structure can be utilized in the design of aptamers—short nucleic acid sequences that bind specific targets with high affinity.
  • Epigenetics and DNA Damage Studies : Researchers are exploring its role in epigenetic modifications and responses to DNA damage, making it a valuable compound for studying cellular responses to stress .
  • Photocrosslinking Studies : The thiol group present in S6dGTP allows for photocrosslinking applications, which can be useful in probing protein-nucleic acid interactions .

Case Studies

StudyFocusFindings
Substrate EfficiencyDemonstrated that S6dGTP substitutes effectively for dGTP across multiple human DNA polymerases with minor differences in kinetics.
NUDT15 InteractionIdentified NUDT15's role in hydrolyzing S6dGTP, influencing the efficacy of thiopurine drugs in leukemia treatment.
Telomerase SubstrateShowed that S6dGTP could be incorporated into telomeres, affecting their stability and function in cancer cells.

Comparison with Similar Compounds

Key Research Findings

Enzyme Kinetics : Ling et al. (1991) demonstrated dGS’s near-equivalent Km to dGTP for polymerases α, δ, and γ, supporting its role as a competitive substrate .

Polymerase Specificity : Yoshida et al. (1979) found DNA polymerase α incorporates dGS at 80% efficiency compared to dGTP, while polymerase β shows minimal activity .

Structural Insights: Schaich et al. (2017) resolved crystal structures of DNA polymerases with dGS, revealing minor steric clashes that explain its lower Vmax .

Clinical Relevance : Warren et al. (1995) quantified dGS incorporation in leukemia patients, showing interindividual variability (1:32,000 to 1:4,000 6-TG:nucleotide ratios) .

Q & A

Q. Q: What are the critical considerations for synthesizing and purifying 2'-Deoxy-6-thioguanosine 5'-triphosphate (d6SGTP) to ensure structural fidelity?

A: Synthesis involves enzymatic or chemical phosphorylation of the nucleoside precursor. Key steps include:

  • Phosphorylation : Use of kinases (e.g., nucleoside diphosphate kinase) to convert 2'-deoxy-6-thioguanosine monophosphate (d6SGMP) to the triphosphate form.
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to separate d6SGTP from unreacted precursors and byproducts.
  • Stability : The thio group at the 6-position increases susceptibility to oxidation; storage at -80°C in neutral, anhydrous buffers is critical to prevent degradation .

Advanced Research: Enzymatic Incorporation

Q. Q: How does the 6-thioguanine modification affect the incorporation efficiency of d6SGTP by DNA polymerases, and what experimental designs can quantify this?

A: The thio group alters base-pairing and polymerase interactions. Methodological approaches include:

  • Kinetic Assays : Measure kcatk_{cat} and KmK_m using steady-state kinetics to compare d6SGTP with natural dGTP.
  • Single-Molecule Studies : Use single-molecule DNA sequencing or Förster resonance energy transfer (FRET) to monitor real-time incorporation .
  • Structural Analysis : X-ray crystallography or cryo-EM to resolve polymerase-d6SGTP interactions, revealing steric or electronic clashes .

Analytical Chemistry: Detection in Complex Matrices

Q. Q: What advanced analytical techniques enable sensitive quantification of d6SGTP and its metabolites in cellular extracts?

A: Key methods involve:

  • UHPLC-MS/MS : Optimize chromatographic separation (e.g., C18 columns) with tandem mass spectrometry for specificity. Use isotopically labeled d6SGTP (e.g., 13C^{13}C- or 15N^{15}N-labeled) as an internal standard.
  • Extraction Protocols : Solid-phase extraction (SPE) with mixed-mode sorbents to recover polar triphosphates. Avoid phenyl-boronate columns, which fail to bind deoxynucleosides lacking cis-diol groups .
  • Validation : Include spike-recovery experiments across biological matrices (e.g., urine, plasma) to account for matrix effects .

Contradictory Data Resolution

Q. Q: How can researchers resolve discrepancies in reported cytotoxicity of d6SGTP across different cell lines?

A: Variability arises from differences in:

  • Nucleoside Transporters : Assess expression levels of ENT1/2 or CNT transporters, which influence intracellular d6SGTP accumulation.
  • Metabolic Activation : Quantify d6SGTP incorporation into DNA via LC-MS or 32P^{32}P-postlabeling. Compare with control nucleosides (e.g., 2'-deoxyguanosine) .
  • DNA Repair Pathways : Use knockout cell lines (e.g., MGMT-deficient) to evaluate repair of thio-guanine adducts .

Mechanistic Studies: Impact on DNA-Protein Interactions

Q. Q: What experimental strategies assess the effects of d6SGTP incorporation on DNA-protein binding (e.g., transcription factors, repair enzymes)?

A: Approaches include:

  • Electrophoretic Mobility Shift Assay (EMSA) : Compare binding affinity of proteins (e.g., p53) to DNA containing 6-thioguanine vs. unmodified guanine.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics of proteins to modified DNA.
  • In-Cellulo Analysis : Use CRISPR-edited cells to study transcriptional or replication stress responses triggered by d6SGTP .

Basic Research: Stability Under Experimental Conditions

Q. Q: What are the optimal buffer conditions to prevent hydrolysis of d6SGTP during in vitro assays?

A: Hydrolysis is minimized by:

  • pH Control : Maintain pH 7.0–7.5 (avoid alkaline conditions that promote triphosphate degradation).
  • Chelating Agents : Include 1–2 mM Mg2+^{2+} or EDTA to stabilize the triphosphate moiety.
  • Temperature : Perform assays at 4°C or include protease-/nuclease-free stabilizers for long-term experiments .

Advanced Research: Epigenetic and Transcriptional Effects

Q. Q: How can d6SGTP incorporation into DNA influence epigenetic marks (e.g., methylation) or transcriptional regulation?

A: Thio-modifications may disrupt:

  • DNA Methylation : Use bisulfite sequencing or MeDIP-seq to assess CpG methylation patterns in d6SGTP-treated cells.
  • Chromatin Remodeling : Perform ChIP-seq for histone modifications (e.g., H3K4me3) in regions with 6-thioguanine.
  • RNA Polymerase Binding : Compare transcriptional output (RNA-seq) in cells with/without d6SGTP treatment .

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